Methyl 3-bromo-4-methyl-5-nitrobenzoate CAS number
Methyl 3-bromo-4-methyl-5-nitrobenzoate CAS number
An In-Depth Technical Guide to Methyl 3-bromo-4-methyl-5-nitrobenzoate
Abstract
Methyl 3-bromo-4-methyl-5-nitrobenzoate, identified by the CAS Number 223519-08-2 , is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern, featuring an ester, a methyl group, a bromine atom, and a nitro group, provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, a detailed examination of its synthetic pathway with mechanistic insights, and a discussion of its applications, particularly in the realm of pharmaceutical research and drug development. The protocols and data presented herein are designed to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this versatile intermediate.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is foundational to its successful application in a laboratory setting. The key data for Methyl 3-bromo-4-methyl-5-nitrobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 223519-08-2 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | White to light yellow solid/powder | [2] |
| Purity | Typically >97-98% | [2][3] |
| Storage | Sealed in dry, room temperature conditions | [1] |
| SMILES Code | O=C(OC)C1=CC(=O)=C(C)C(Br)=C1 | [1] |
Hazard and Safety Information
This compound is classified with the following hazard statements, necessitating careful handling in a laboratory environment.
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H302: Harmful if swallowed[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are critical.[1][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Synthesis and Mechanistic Rationale
The synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate is a multi-step process that relies on the principles of electrophilic aromatic substitution. The regiochemical outcome is controlled by the directing effects of the substituents on the aromatic ring. A logical synthetic route begins with methyl 4-methylbenzoate (methyl p-toluate) and proceeds through nitration followed by bromination.
Synthetic Workflow Overview
The overall transformation can be visualized as a two-step sequence. The choice to nitrate first is a critical strategic decision. The methyl (-CH₃) and ester (-COOCH₃) groups on the starting material have competing directing effects. The methyl group is an ortho-, para- director and an activating group, while the methyl ester is a meta- director and a deactivating group. The powerful activating nature of the methyl group directs the incoming nitro group to the position ortho to it. Subsequent bromination is then directed by the existing substituents.
Caption: Synthetic workflow for Methyl 3-bromo-4-methyl-5-nitrobenzoate.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methodologies for electrophilic aromatic substitution reactions.[5]
PART A: Nitration of Methyl 4-methylbenzoate
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Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
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Initial Reagents: Charge the flask with concentrated sulfuric acid (60 mL) and cool to 0°C.
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Substrate Addition: Slowly add methyl 4-methylbenzoate (20 g, 0.133 mol) to the cooled sulfuric acid while maintaining the temperature below 10°C.
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Nitrating Mixture: Prepare the nitrating mixture by carefully adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (15 mL) in a separate beaker, cooled in an ice bath.
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Reaction: Add the nitrating mixture dropwise to the flask over 30-45 minutes, ensuring the internal temperature does not exceed 15°C. The causality here is critical: exothermic nitration can lead to undesired byproducts and safety hazards if the temperature is not controlled.
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Workup: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.
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Isolation: The solid precipitate, Methyl 4-methyl-3-nitrobenzoate, is isolated by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold methanol to remove impurities. The product is dried under vacuum.
PART B: Bromination of Methyl 4-methyl-3-nitrobenzoate
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Apparatus Setup: In a fume hood, equip a 250 mL flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Reagents: Charge the flask with the dried Methyl 4-methyl-3-nitrobenzoate (10 g, 0.051 mol) and a catalytic amount of iron filings or anhydrous FeBr₃ (0.5 g).
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Reaction: Slowly add liquid bromine (2.9 mL, 0.056 mol) dropwise at room temperature. The reaction is often initiated by gentle warming. The iron catalyst is essential as it acts as a Lewis acid to polarize the Br-Br bond, generating a potent electrophile (Br⁺).
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Completion: After the addition, heat the mixture to 50-60°C for 2-3 hours until the evolution of HBr gas ceases (test with moist litmus paper at the top of the condenser).
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Workup: Cool the reaction mixture and dilute with dichloromethane (100 mL). Wash the organic layer sequentially with water (2x50 mL), 5% sodium bisulfite solution (to quench excess bromine), and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product, Methyl 3-bromo-4-methyl-5-nitrobenzoate.
Applications in Research and Drug Development
Methyl 3-bromo-4-methyl-5-nitrobenzoate is not typically an active pharmaceutical ingredient (API) itself but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
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Nitro Group: Can be readily reduced to an amine (-NH₂), which is a common functional group in APIs and a key handle for amide bond formation or diazotization reactions.
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Bromine Atom: Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents.
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Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
Role as a Scaffold in Medicinal Chemistry
Nitroaromatic compounds, including derivatives of nitrobenzoates, have been investigated for a range of biological activities, including antifungal and antibacterial properties.[6] The core scaffold of this molecule can be elaborated into more complex structures with potential therapeutic value. For example, the reduction of the nitro group followed by acylation and a Suzuki coupling at the bromine position can rapidly generate a library of diverse compounds for screening.
Caption: Potential derivatization pathways for drug discovery applications.
Precursor to Bioactive Molecules
While direct examples for this specific CAS number are proprietary or embedded in complex patent literature, analogous structures are key in synthesizing targeted therapeutic agents. For instance, substituted aminobenzoates are precursors to compounds used in various therapeutic areas. The related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is a known intermediate.[7][8] This highlights the industrial relevance of this class of molecules in building APIs.
Conclusion
Methyl 3-bromo-4-methyl-5-nitrobenzoate is a strategically important chemical intermediate whose value lies in its synthetic versatility. The carefully positioned functional groups allow for selective and sequential chemical transformations, making it an ideal starting point for the synthesis of complex organic molecules. This guide has provided a detailed, scientifically grounded overview of its properties, synthesis, and applications, offering researchers and developers the foundational knowledge to leverage this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.
- BLD Pharm. (n.d.). Methyl 3-bromo-4-methyl-5-nitrobenzoate | 223519-08-2.
- AQA. (2015, January 12). A-level Chemistry Specification.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
- ResearchGate. (n.d.). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
- ChemicalBook. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8.
- TCI Chemicals. (n.d.). Methyl 5-Bromo-2-methyl-3-nitrobenzoate | 220514-28-3.
- Thermo Fisher Scientific. (2010, November 29). Safety Data Sheet.
Sources
- 1. 223519-08-2|Methyl 3-bromo-4-methyl-5-nitrobenzoate|BLD Pharm [bldpharm.com]
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